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Abstract
2-Bromo-6-nitroaniline is a substituted aromatic amine that has garnered interest in medicinal

chemistry and materials science. This technical guide provides an in-depth review of its

synthesis, chemical properties, and potential applications, with a particular focus on its

relevance to drug discovery and development. This document summarizes key quantitative

data, details experimental protocols for its synthesis and biological evaluation, and visualizes

relevant chemical and biological processes.

Chemical Properties and Synthesis
2-Bromo-6-nitroaniline is a yellow solid with the molecular formula C₆H₅BrN₂O₂.[1] Its

structure, characterized by the presence of an amine, a nitro group, and a bromine atom on a

benzene ring, makes it a versatile intermediate for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of 2-Bromo-6-
nitroaniline
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Property Value Reference

CAS Number 59255-95-7 [1]

Molecular Weight 217.02 g/mol [1]

Melting Point 74.5 °C [2]

Boiling Point 309.8 °C at 760 mmHg [2]

Appearance Pale yellow powder/solid [1]

Synthesis of 2-Bromo-6-nitroaniline
Several synthetic routes to 2-Bromo-6-nitroaniline have been reported. Two common

methods are detailed below.

Method 1: Bromination of 2-Nitroaniline

This method involves the direct bromination of 2-nitroaniline using N-bromosuccinimide (NBS)

in acetic acid.[3] While this reaction also produces the 4-bromo isomer, 2-Bromo-6-
nitroaniline can be isolated from the product mixture.[3]

Method 2: Nucleophilic Aromatic Substitution

A more selective synthesis involves the reaction of 1-bromo-2-fluoro-3-nitrobenzene with

ammonia in methanol in a sealed tube.[4] This reaction proceeds via a nucleophilic aromatic

substitution mechanism where the ammonia displaces the fluorine atom.

Table 2: Synthesis of 2-Bromo-6-nitroaniline - Reaction
Parameters
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Starting
Material

Reagents and
Conditions

Product Yield Reference

2-Nitroaniline

N-

bromosuccinimid

e, acetic acid,

308-318 K for 3h,

then 363 K for 2h

Mixture of 4-

bromo-2-

nitroaniline and

2-bromo-6-

nitroaniline

Not specified for

2-bromo isomer
[3]

1-Bromo-2-

fluoro-3-

nitrobenzene

NH₃ in CH₃OH (7

M), sealed tube,

100 °C, 16 h

2-Bromo-6-

nitroaniline
91.3% [4]

Spectroscopic Data
The structure of 2-Bromo-6-nitroaniline can be confirmed by various spectroscopic

techniques. The ¹H NMR spectrum is particularly informative.

Table 3: ¹H NMR Data for 2-Bromo-6-nitroaniline
Solvent

Chemical Shift (δ) and
Multiplicity

Reference

CDCl₃

8.14 (dd, J = 8.7, 1.5 Hz, 1H),

7.70 (dd, J = 7.7, 1.5 Hz, 1H),

6.62 (dd, J = 8.7, 7.7 Hz, 1H),

6.63 (s, 2H, -NH₂)

[4]

Applications in Synthesis
2-Bromo-6-nitroaniline serves as a building block in the synthesis of various organic

molecules. Notably, it is used as an intermediate in the synthesis of a metabolite of

Brimonidine, an α2 receptor agonist employed in the treatment of glaucoma.[1] It is also utilized

in the production of dyes.[5]

Biological Activity and Drug Development Potential
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While there is limited direct biological data on 2-Bromo-6-nitroaniline itself, the broader class

of nitroaniline and bromoaniline derivatives has shown significant potential in drug discovery,

particularly as anticancer and antimicrobial agents.[3][6]

Anticancer and Kinase Inhibition Potential
Structurally related compounds to 2-Bromo-6-nitroaniline have been investigated as inhibitors

of tyrosine kinases, which are crucial regulators of cell signaling pathways often dysregulated

in cancer.[7] For instance, certain bromo-pyrimidine analogues have demonstrated potent

inhibition of Bcr/Abl tyrosine kinase, a key target in chronic myeloid leukemia.[8] The general

workflow for assessing such activity is outlined below.

Compound Synthesis & Characterization Biological Screening Data Analysis
Synthesis of 

2-Bromo-6-nitroaniline 
Derivatives

Purification
Structural 

Characterization 
(NMR, MS)

Cytotoxicity Assay 
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Tyrosine Kinase 
Inhibition Assay

Determine IC50 
Values

Structure-Activity 
Relationship (SAR)

Lead Optimization

Click to download full resolution via product page

Caption: Workflow for the synthesis and biological evaluation of 2-Bromo-6-nitroaniline
derivatives.

Potential Signaling Pathway Involvement
Given the activity of similar compounds as tyrosine kinase inhibitors, a plausible, though not

directly confirmed, mechanism of action for derivatives of 2-Bromo-6-nitroaniline could

involve the inhibition of receptor tyrosine kinase signaling pathways, such as the Epidermal

Growth Factor Receptor (EGFR) pathway, which plays a critical role in cell proliferation and

survival.
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Caption: Simplified EGFR signaling pathway and a potential point of inhibition.
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Experimental Protocols
Synthesis of 2-Bromo-6-nitroaniline (Method 2)
Materials:

1-Bromo-2-fluoro-3-nitrobenzene

7 M Ammonia in Methanol

Ethyl acetate

Brine

Anhydrous Sodium Sulfate

Silica gel for column chromatography

Petroleum ether

Sealed tube

Procedure:[4]

A mixture of 1-bromo-2-fluoro-3-nitrobenzene (6.0 g, 27.27 mmol) and 7 M ammonia in

methanol (20 mL) is stirred in a sealed tube at 100 °C for 16 hours.

The solvent is removed under reduced pressure.

The residue is dissolved in water and extracted with ethyl acetate.

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and

concentrated.

The crude product is purified by column chromatography on silica gel (ethyl

acetate/petroleum ether = 1:100) to afford 2-Bromo-6-nitroaniline as a yellow solid.

MTT Cytotoxicity Assay
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This protocol is a general method for assessing the cytotoxic effects of compounds like 2-
Bromo-6-nitroaniline derivatives on cancer cell lines.[9]

Materials:

Cancer cell lines (e.g., HCT116, HeLa)

Complete cell culture medium (e.g., DMEM with 10% FBS)

96-well plates

Test compound (dissolved in DMSO)

MTT solution (5 mg/mL in PBS)

Dimethyl sulfoxide (DMSO)

Microplate reader

Procedure:[9]

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and

incubate for 24 hours.

Compound Treatment: Treat the cells with various concentrations of the test compound and

incubate for another 48-72 hours.

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀

value is determined.
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In Vitro Tyrosine Kinase Inhibition Assay
(Luminescence-based)
This protocol describes a general method to determine the inhibitory activity of a compound

against a specific tyrosine kinase (e.g., EGFR).[10]

Materials:

Recombinant tyrosine kinase (e.g., EGFR)

Kinase assay buffer

Peptide substrate

ATP

Test compound

ADP-Glo™ Kinase Assay Kit (or similar)

384-well plates

Plate-reading luminometer

Procedure:[10]

Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay

buffer.

Reaction Setup: In a 384-well plate, add the diluted test compound, the kinase reaction

master mix (containing the peptide substrate and ATP), and the diluted enzyme.

Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the

remaining ATP. Incubate at room temperature for 40 minutes.
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Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP

to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Calculate the percentage of kinase inhibition for each compound concentration relative to the

control and determine the IC₅₀ value.

Safety Information
2-Bromo-6-nitroaniline should be handled with care. It is harmful if swallowed, in contact with

skin, or if inhaled.[9] It causes skin and serious eye irritation and may cause respiratory

irritation.[11] Appropriate personal protective equipment should be worn when handling this

compound.

Conclusion
2-Bromo-6-nitroaniline is a valuable synthetic intermediate with potential applications in drug

discovery, particularly in the development of anticancer and antimicrobial agents. The structural

motif of substituted nitroanilines has demonstrated biological activity, and the protocols outlined

in this guide provide a framework for the synthesis and evaluation of novel derivatives of 2-
Bromo-6-nitroaniline. Further research into the biological activities and mechanisms of action

of this compound and its analogs is warranted to fully explore their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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